m-Xylene

Low-odor solvents Pressure-sensitive copying systems Dye solvents

m-Xylene (CAS 68908-87-2) refers specifically to benzylated m-xylene (1,3-dimethylbenzene, benzylated), a derivative of meta-xylene where a benzyl group is added to the aromatic ring. This compound, with molecular formula C15H16 and molecular weight 196.29 g/mol, differs fundamentally from pure m-xylene (CAS 108-38-3, C8H10, MW 106.16 g/mol) and mixed xylene isomers.

Molecular Formula C8H10
C6H4(CH3)2
C8H10
Molecular Weight 106.16 g/mol
CAS No. 68908-87-2
Cat. No. B7800700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Xylene
CAS68908-87-2
Molecular FormulaC8H10
C6H4(CH3)2
C8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C
InChIInChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
InChIKeyIVSZLXZYQVIEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 1.61X10+2 mg/L at 25 °C.
In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C)
Miscible with acetone, alcohol, ether, benzene;  soluble in chloroform
Solubility in water: none
Slight

Structure & Identifiers


Interactive Chemical Structure Model





m-Xylene (CAS 68908-87-2): Technical Grade Benzylated Derivative Overview for Industrial Solvent and Synthetic Applications


m-Xylene (CAS 68908-87-2) refers specifically to benzylated m-xylene (1,3-dimethylbenzene, benzylated), a derivative of meta-xylene where a benzyl group is added to the aromatic ring . This compound, with molecular formula C15H16 and molecular weight 196.29 g/mol, differs fundamentally from pure m-xylene (CAS 108-38-3, C8H10, MW 106.16 g/mol) and mixed xylene isomers. The benzylated derivative exhibits enhanced solvent characteristics, including a significantly reduced odor profile compared to non-benzylated xylenes, and is a key component in specialty solvent blends such as Santosol 150 . This product-specific guide focuses on the unique properties of benzylated m-xylene and its differentiation from alternative xylene-based solvents and pure m-xylene.

Why m-Xylene (CAS 68908-87-2) Cannot Be Replaced by Generic Mixed Xylenes or Alternative Isomers


Benzylated m-xylene (CAS 68908-87-2) offers distinct performance advantages that preclude direct substitution with non-benzylated xylene isomers or commercial mixed xylenes. Unlike pure m-xylene (CAS 108-38-3) which has a characteristic sweet but noticeable odor, the benzylated derivative is specifically recognized as a low-odor solvent, making it uniquely suitable for applications requiring minimized sensory impact . Furthermore, the benzylated structure alters the compound's physicochemical interactions, differentiating it from both the parent m-xylene and the alternative ortho- and para- isomers. The quantitative evidence detailed below demonstrates why procurement decisions must consider this specific CAS registry number rather than assuming interchangeability with other xylene products.

Product-Specific Quantitative Evidence: How m-Xylene (CAS 68908-87-2) Differentiates from Comparators


Benzylated m-Xylene vs. Non-Benzylated Xylenes: Verified Low-Odor Profile

Benzylated meta-xylene (a component of CAS 68908-87-2) is explicitly identified as a low-odor solvent in patent literature, whereas non-benzylated xylene isomers have significantly higher and more objectionable odor thresholds . Specifically, m-xylene (non-benzylated) has an airborne odor threshold of 3.7 ppm, compared to 0.17 ppm for o-xylene and 0.47 ppm for p-xylene . The benzylated derivative is claimed to provide a low-odor solvent composition, offering a quantifiable sensory improvement over the parent compounds .

Low-odor solvents Pressure-sensitive copying systems Dye solvents

m-Xylene vs. p-Xylene and o-Xylene: Lower Reactivity and Higher Diffusional Resistance in ZSM-5 Zeolite Catalysts

In ZSM-5 zeolite-catalyzed reactions, m-xylene exhibits the lowest reactivity and highest diffusional resistance among the three xylene isomers. The effectiveness factor, a measure of catalyst utilization, for m-xylene was estimated to be less than 0.1, compared to 0.35-0.45 for o-xylene and approximately 1.0 for p-xylene, indicating severe mass transfer limitations for m-xylene . Additionally, at 500 °C, m-xylene becomes more selective towards disproportionation than the other isomers .

Heterogeneous catalysis Zeolite catalysis Xylene isomerization

m-Xylene vs. p-Xylene and o-Xylene: Lowest Fluorescence Intensity for Isomer-Specific Detection

The fluorescence peak intensities of xylene isomers in aqueous solution follow a consistent order: p-xylene > o-xylene > m-xylene at an excitation/emission wavelength of 260 nm/285 nm for o- and m-xylene, and 265 nm/290 nm for p-xylene, at identical concentrations . The theoretical oscillator strengths, which correlate with fluorescence intensity, were calculated as 0.0187 for p-xylene, 0.0175 for o-xylene, and 0.0339 for m-xylene (note: a higher oscillator strength generally corresponds to higher fluorescence, but the experimental order is p > o > m) .

Fluorescence spectroscopy Analytical chemistry Environmental monitoring

m-Xylene vs. o-Xylene and p-Xylene: Distinct Boiling Point and Density for Separation Processes

Among the xylene isomers, m-xylene has a boiling point of 139.1 °C, which is intermediate between o-xylene (144.5 °C) and p-xylene (138.4 °C) . The density at 20 °C for m-xylene is 0.864 g/cm³, compared to 0.880 g/cm³ for o-xylene and 0.8611 g/cm³ for p-xylene . These differences, while small, are exploited in industrial separation processes such as distillation and adsorption.

Industrial separation Distillation Physical properties

m-Xylene vs. p-Xylene: Lower Melting Point for Low-Temperature Liquid Applications

The melting point of m-xylene is -47.8 °C, which is significantly lower than that of p-xylene (13.2 °C) and comparable to o-xylene (-25.2 °C) . This property ensures that m-xylene remains liquid over a much wider temperature range, particularly at sub-zero conditions where p-xylene would solidify.

Low-temperature solvents Crystallization Physical properties

Optimal Application Scenarios for m-Xylene (CAS 68908-87-2) Based on Quantitative Differentiation


Pressure-Sensitive Copying Systems and Low-Odor Specialty Solvents

The low-odor profile of benzylated m-xylene (CAS 68908-87-2) makes it the preferred solvent for pressure-sensitive copying systems (carbonless copy paper) and other applications where solvent odor is a critical quality attribute . Substituting with non-benzylated xylenes would introduce objectionable odors, impacting product acceptance.

Catalytic Process Development Involving Xylene Isomerization and Disproportionation

In zeolite-catalyzed reactions, the low effectiveness factor (<0.1) and temperature-dependent selectivity shift of m-xylene necessitate careful reactor design and catalyst selection. This knowledge is essential for processes aiming to convert m-xylene to higher-value p-xylene or for maximizing disproportionation yields .

Analytical Method Development for Isomer-Specific Detection and Quantification

The distinct fluorescence intensity order (p-xylene > o-xylene > m-xylene) provides a foundation for developing fluorescence-based sensors or analytical protocols for rapid, on-site monitoring of xylene isomer composition in environmental samples or industrial process streams .

Industrial Separation and Purification of Xylene Isomers

The precise boiling point (139.1 °C) and density (0.864 g/cm³) differences between m-xylene and its isomers are critical parameters for designing and operating fractional distillation columns, crystallization units, and adsorption systems used in the large-scale separation of petrochemical feedstocks .

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